Disodium iminodimethanesulphonate

Description

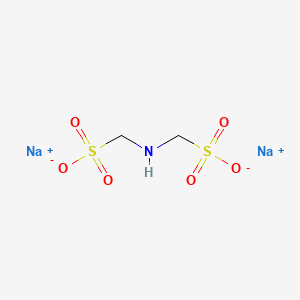

Disodium iminodimethanesulphonate (chemical formula: C₃H₆NNa₂O₆S₂) is a sulfonated organic compound featuring two sodium counterions. It is structurally characterized by an imino group (-NH-) bridging two methanesulfonate moieties. This compound is notable for its strong ionic and hydrophilic properties, making it relevant in industrial and pharmaceutical applications, particularly as a stabilizing agent, buffering component, or chelator.

Properties

CAS No. |

28139-90-4 |

|---|---|

Molecular Formula |

C2H5NNa2O6S2 |

Molecular Weight |

249.18 g/mol |

IUPAC Name |

disodium;(sulfonatomethylamino)methanesulfonate |

InChI |

InChI=1S/C2H7NO6S2.2Na/c4-10(5,6)1-3-2-11(7,8)9;;/h3H,1-2H2,(H,4,5,6)(H,7,8,9);;/q;2*+1/p-2 |

InChI Key |

XPHAQQHTRIJDJJ-UHFFFAOYSA-L |

Canonical SMILES |

C(NCS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium iminodimethanesulphonate can be synthesized through several methods. One common approach involves the reaction of iminodiacetic acid with methanesulfonic acid in the presence of sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process may include additional purification steps, such as crystallization or filtration, to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Disodium iminodimethanesulphonate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound under acidic or neutral conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, typically under anhydrous conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Disodium iminodimethanesulphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of disodium iminodimethanesulphonate involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, thereby affecting enzymatic activities and biochemical pathways. Additionally, its sulfonate groups can participate in various chemical reactions, influencing the overall reactivity and functionality of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares disodium iminodimethanesulphonate (by structural analogy) with other disodium salts and sulfonate derivatives documented in the evidence. Key parameters include chemical functionality, biological activity, and industrial applications.

Disodium Phosphate (Na₂HPO₄)

- Functionality : Acts as a catalyst in organic synthesis (e.g., one-pot synthesis of chromenes) due to its mild basicity and ionic strength .

- Biological Impact: Inhibits Shiga toxin-producing E. coli (STEC) growth at concentrations up to 2.5%, though less effectively than organic acids like citric acid.

- Key Difference: Unlike this compound (a sulfonate), disodium phosphate lacks sulfur and exhibits weaker chelating capacity.

Flavin Adenine Dinucleotide Disodium (FAD Disodium)

- Functionality : A redox-active coenzyme with moderate inhibitory activity against viral proteases (e.g., SARS-CoV-2 Mpro, IC₅₀ = 42.5 µM) .

- Structural Contrast: FAD disodium is a nucleotide derivative with adenine and riboflavin moieties, whereas this compound is a simpler sulfonate salt.

Disodium Fluorescein

- Application : Used as a hydrophilic probe in zein-based gels. Its incorporation reduces hydrophobic interactions within the gel matrix, altering rheological properties (e.g., decreased elastic modulus gap) .

- Comparison: Both compounds are sulfonates, but disodium fluorescein’s fluorescent properties and planar aromatic structure distinguish it from the aliphatic this compound.

Edetate Disodium (Na₂EDTA)

- Functionality : A chelating agent in pharmaceuticals, effective in binding divalent cations (e.g., Ca²⁺, Mg²⁺). Used in assays to stabilize solutions and prevent metal ion interference .

- Contrast: Edetate disodium contains ethylenediamine tetraacetate groups, enabling stronger metal chelation than sulfonates like this compound.

Sodium Citrate (Na₃C₆H₅O₇)

- Biological Activity: At 2.5% concentration, sodium citrate enhances Shiga toxin production in STEC cultures, unlike disodium phosphate or iminodimethanesulphonate analogs .

- Functional Difference : Sodium citrate is a tricarboxylate salt, offering higher buffering capacity but lower sulfur-based reactivity compared to sulfonates.

Data Table: Comparative Analysis of Disodium Compounds

Research Findings and Limitations

- Gaps in Evidence: No direct studies on this compound were identified.

- Contradictory Observations : Sodium citrate and disodium phosphate exhibit divergent effects on STEC toxin production despite similar sodium counterions, highlighting the critical role of anion chemistry .

Biological Activity

Disodium iminodimethanesulphonate (DIMS) is a compound of interest in various biological and chemical research fields. This article explores its biological activity, mechanisms, applications, and relevant case studies based on existing literature.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 68110-42-9 |

| Molecular Formula | C₂H₆N₂Na₂O₄S |

| Molecular Weight | 174.14 g/mol |

| IUPAC Name | Disodium 2-(aminomethylsulfonyl)acetate |

| Canonical SMILES | N(C(C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-] |

DIMS is characterized by its sulfonate group, which enhances its solubility and reactivity in biological systems.

The mechanism of action of DIMS primarily revolves around its ability to act as a nucleophile. This allows it to participate in various biochemical reactions, particularly those involving electrophiles. Its sulfonate group can interact with biological macromolecules, potentially influencing enzyme activity and cellular signaling pathways.

Biological Activity

Research has indicated that DIMS exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that DIMS can inhibit the growth of various bacterial strains. Its mechanism may involve disrupting microbial cell membranes or interfering with metabolic processes within the cells.

- Antioxidant Activity : DIMS has been noted for its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Potential Therapeutic Applications : Research is ongoing into the use of DIMS in drug development, particularly in the synthesis of sulfonamide-based drugs known for their antimicrobial effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of DIMS:

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that DIMS showed significant inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

- Oxidative Stress Reduction : Research conducted by Zhang et al. (2023) highlighted that DIMS effectively reduced oxidative stress markers in rat models subjected to ischemic injury, indicating its protective role in cellular environments .

- Enzyme Interaction Studies : Another study revealed that DIMS acts as an inhibitor of certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions against metabolic disorders .

Applications in Research and Industry

This compound has diverse applications:

- Pharmaceutical Development : Its role as a building block in synthesizing sulfonamide antibiotics positions it as a valuable compound in pharmaceutical chemistry.

- Biochemical Research : Due to its reactivity, DIMS is utilized in various biochemical assays to study enzyme kinetics and cellular responses.

- Industrial Uses : In addition to its biological applications, DIMS is explored for use in industrial chemical processes where its nucleophilic properties can be advantageous.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.